molecular formula C38H44Cl2N4O6 B10752624 Naloxonazine (dihydrochloride)

Naloxonazine (dihydrochloride)

Cat. No.: B10752624
M. Wt: 723.7 g/mol
InChI Key: VIAIHLLKDJKEKM-DCBBKWFGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Naloxonazine (dihydrochloride) is a potent, irreversible μ-opioid receptor antagonist. It is known for its ability to form spontaneously in acidic solutions of naloxazone and is responsible for much of the irreversible μ-opioid receptor binding displayed by naloxazone . This compound has significant implications in both medical and scientific research due to its unique properties and effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

Naloxonazine (dihydrochloride) is synthesized through the reaction of naloxone with hydrazine in acidic conditions. The reaction involves the formation of a hydrazone linkage between two naloxone molecules . The synthetic route typically involves:

  • Dissolving naloxone in an acidic solution.
  • Adding hydrazine to the solution.
  • Allowing the reaction to proceed at room temperature until the formation of naloxonazine is complete.

Industrial Production Methods

Industrial production of naloxonazine (dihydrochloride) follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Naloxonazine (dihydrochloride) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of naloxonazine derivatives with altered opioid receptor binding properties .

Scientific Research Applications

Naloxonazine (dihydrochloride) has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in various chemical reactions to study its reactivity and the formation of derivatives.

    Biology: Naloxonazine is employed in biological studies to investigate its effects on cellular processes and its interaction with biological molecules.

    Medicine: It is used in medical research to study its potential therapeutic applications, particularly in the context of opioid receptor antagonism.

    Industry: Naloxonazine is used in the pharmaceutical industry for the development of new drugs and therapeutic agents

Mechanism of Action

Naloxonazine (dihydrochloride) exerts its effects by irreversibly binding to μ-opioid receptors. This binding prevents the activation of these receptors by opioid agonists, thereby blocking their effects. The molecular targets involved include the μ-opioid receptors, and the pathways affected are those related to opioid signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Naloxonazine (dihydrochloride) is unique due to its irreversible binding to μ-opioid receptors, which distinguishes it from other opioid antagonists like naloxone and naltrexone that bind reversibly. This irreversible binding results in a prolonged duration of action, making it particularly useful in certain therapeutic and research applications .

Properties

Molecular Formula

C38H44Cl2N4O6

Molecular Weight

723.7 g/mol

IUPAC Name

(4R,4aS,7E,7aR,12bS)-7-[(E)-[(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]hydrazinylidene]-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;dihydrochloride

InChI

InChI=1S/C38H42N4O6.2ClH/c1-3-15-41-17-13-35-29-21-5-7-25(43)31(29)47-33(35)23(9-11-37(35,45)27(41)19-21)39-40-24-10-12-38(46)28-20-22-6-8-26(44)32-30(22)36(38,34(24)48-32)14-18-42(28)16-4-2;;/h3-8,27-28,33-34,43-46H,1-2,9-20H2;2*1H/b39-23+,40-24+;;/t27-,28-,33+,34+,35+,36+,37-,38-;;/m1../s1

InChI Key

VIAIHLLKDJKEKM-DCBBKWFGSA-N

Isomeric SMILES

C=CCN1[C@H]2[C@]3([C@]4(C5=C(C2)C=CC(=C5O[C@H]4/C(=N/N=C\6/[C@@H]7OC8=C(C=CC9=C8[C@]72[C@]([C@@H](C9)N(CC2)CC=C)(CC6)O)O)/CC3)O)CC1)O.Cl.Cl

Canonical SMILES

C=CCN1CCC23C4C(=NN=C5CCC6(C7CC8=C9C6(C5OC9=C(C=C8)O)CCN7CC=C)O)CCC2(C1CC1=C3C(=C(C=C1)O)O4)O.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.